N-(2-chlorobenzyl)-3-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE: is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions. For example, the chlorophenyl group can be introduced by reacting the quinazolinone core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with 3-bromopropionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicine, N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-BROMOPHENYL)METHYL]-3-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE
- **N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE
- **N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE
Uniqueness
The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(3-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21ClFN3O3 |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[(3-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C25H21ClFN3O3/c26-21-10-3-1-7-18(21)15-28-23(31)12-13-29-24(32)20-9-2-4-11-22(20)30(25(29)33)16-17-6-5-8-19(27)14-17/h1-11,14H,12-13,15-16H2,(H,28,31) |
InChI Key |
BCOJSLAXHYWYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)Cl |
Origin of Product |
United States |
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